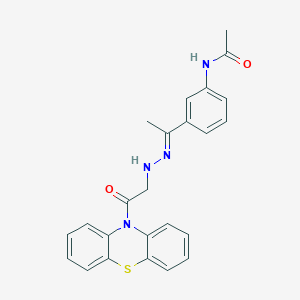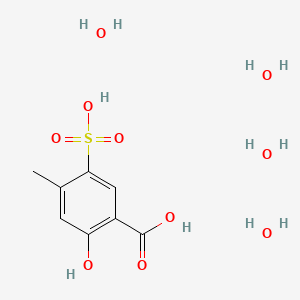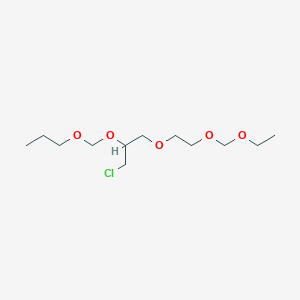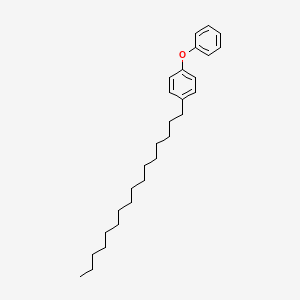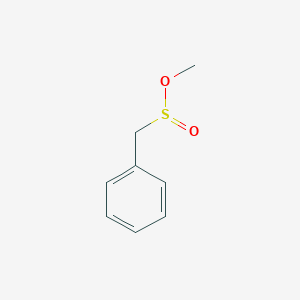
Methyl phenylmethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenylmethanesulfinate: is an organosulfur compound with the molecular formula C8H10O2S It is a sulfinic acid ester, where a methyl group is bonded to the sulfur atom, and a phenylmethane group is bonded to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenylmethanesulfinate can be synthesized through the reaction of phenylmethanesulfinic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl phenylmethanesulfinate can undergo oxidation to form methyl phenylmethanesulfonate.
Reduction: It can be reduced to phenylmethanethiol in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Methyl phenylmethanesulfonate.
Reduction: Phenylmethanethiol.
Substitution: Various substituted phenylmethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl phenylmethanesulfinate is used as an intermediate in the synthesis of other organosulfur compounds. It is also employed in the study of sulfoxide and sulfone chemistry.
Biology: In biological research, this compound is used to investigate the effects of sulfinic acid esters on cellular processes. It serves as a model compound for studying the metabolism and toxicity of sulfinates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target sulfur-containing biomolecules. It is also explored for its antimicrobial properties.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis. It is also employed in the development of new materials with unique properties.
Mechanism of Action
Methyl phenylmethanesulfinate exerts its effects through the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl methanesulfonate: A related compound with a sulfonate group instead of a sulfinyl group.
Phenylmethanesulfonate: Similar structure but with a sulfonate group.
Phenylmethanethiol: The reduced form of methyl phenylmethanesulfinate.
Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct reactivity compared to sulfonates and thiols
Properties
CAS No. |
72054-32-1 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
methyl phenylmethanesulfinate |
InChI |
InChI=1S/C8H10O2S/c1-10-11(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
YZFRMTIOGUDRCS-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


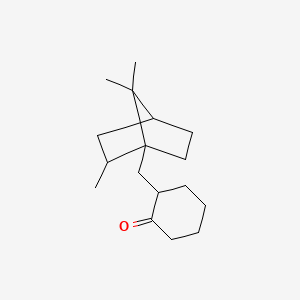
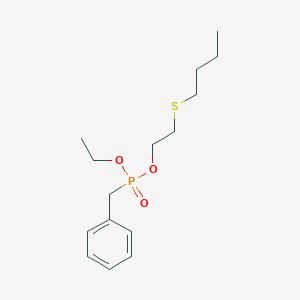
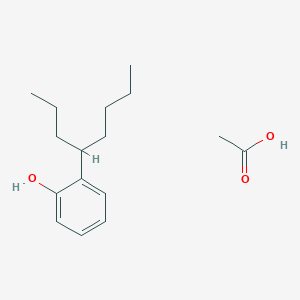
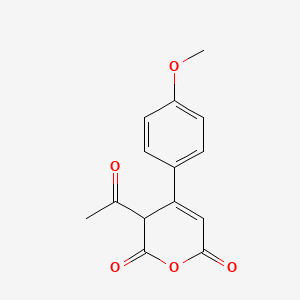
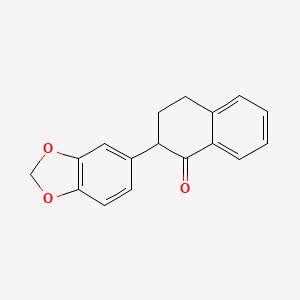
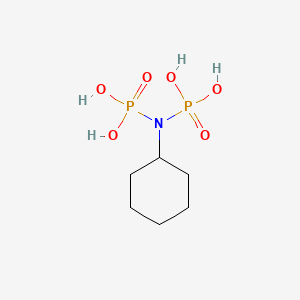
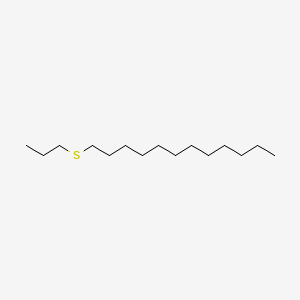
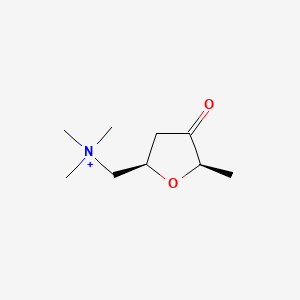
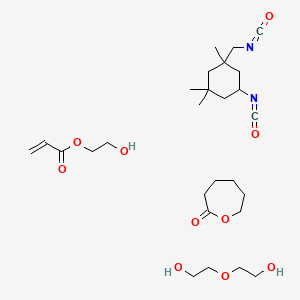
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
